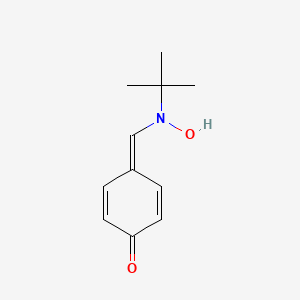

4-hydroxyphenyl-N-tert-butylnitrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

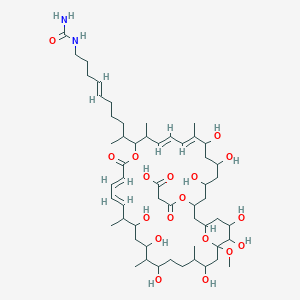

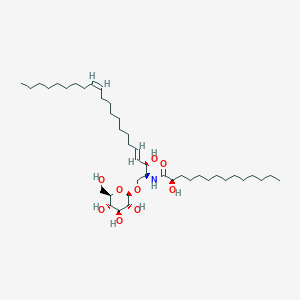

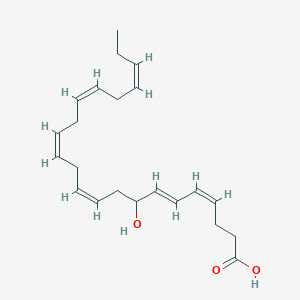

Alpha-(4-hydroxyphenyl)-N-tert-butylnitrone is a nitrone that is the N-oxido derivative of 4-[(tert-butylimino)methyl]phenol. It has a role as a radical scavenger, an antineoplastic agent and a mammalian metabolite. It is a nitrone and a member of phenols.

Applications De Recherche Scientifique

Spin Trapping and Radical Research

4-Hydroxyphenyl-N-tert-butylnitrone (4-hydroxyPBN), a derivative of Phenyl N-tert-butylnitrone (PBN), is recognized for its role in spin trapping in radical research. PBN is widely used as a spin trapping agent but is less effective in detecting hydroxyl radicals due to the instability of the resulting spin adducts. However, it has been observed that hydroxyl radicals can attack the phenyl ring of PBN to form stable phenolic products like 4-hydroxyPBN, which are significant in the study of free radical biology (Reinke et al., 2000).

Neuroprotective Applications

Some derivatives of PBN, including 4-hydroxyphenyl derivatives, have been studied for their potential neuroprotective effects. Research indicates that these derivatives can influence neuronal death, which is crucial in neurodegenerative diseases like Parkinson's and Alzheimer's. The effectiveness of these compounds in various animal models of neurodegeneration highlights their potential as neuroprotective agents (Maples et al., 2004).

Antioxidant and Anti-inflammatory Activity

Hydroxyphenyl nitrones, derivatives of PBN, have demonstrated significant antioxidant and anti-inflammatory activities. Synthesized via microwave-assisted methods, these compounds show promise in protecting against oxidative stress, which is a key factor in neurodegenerative disorders like Parkinson's disease. Their ability to inhibit peroxynitrite-mediated tyrosine nitration and protect neural cells from toxicity at micromolar concentrations is noteworthy (Chavarría et al., 2012).

Role in Free Radical Research

In free radical research, the interaction of hydroxyl radicals with 4-hydroxyphenyl-N-tert-butylnitrone derivatives is significant. The formation of stable free radical products upon reaction with carbon- and oxygen-centered radicals has been demonstrated, providing valuable insights for studies involving photolytic and thermal decomposition of compounds (Sueishi et al., 2002).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of PBN and its derivatives, including 4-hydroxyphenyl-N-tert-butylnitrone, have been extensively studied. These studies have provided insights into the biotransformation processes and pharmacological actions of these compounds in various animal models, offering a foundation for understanding their potential therapeutic applications (Trudeau-Lame et al., 2003).

Propriétés

Nom du produit |

4-hydroxyphenyl-N-tert-butylnitrone |

|---|---|

Formule moléculaire |

C11H15NO2 |

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

4-[[tert-butyl(hydroxy)amino]methylidene]cyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)12(14)8-9-4-6-10(13)7-5-9/h4-8,14H,1-3H3 |

Clé InChI |

AEWRZTGDOHHFFT-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)N(C=C1C=CC(=O)C=C1)O |

Synonymes |

4-hydroxyphenyl tert-butylnitrone 4-OH-PBN 4-OHPBN |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione](/img/structure/B1245465.png)

![Tetrapyrido[3,2-a:2',3'-c:3'',2''-h:2''',3'''-j]phenazine](/img/structure/B1245478.png)